molecular formula C18H36O4 B14651998 9-Hydroperoxyoctadecanoic acid CAS No. 45266-55-5

9-Hydroperoxyoctadecanoic acid

Cat. No.: B14651998
CAS No.: 45266-55-5
M. Wt: 316.5 g/mol
InChI Key: MFKSJJRHFQTBDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroperoxyoctadecanoic acid typically involves the oxidation of octadecanoic acid. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to introduce the hydroperoxide group at the desired position. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where octadecanoic acid is reacted with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroperoxyoctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of 9-oxo-octadecanoic acid.

    Reduction: Reduction of the hydroperoxide group can yield 9-hydroxy-octadecanoic acid.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • 9-oxo-octadecanoic acid
  • 9-hydroxy-octadecanoic acid
  • Various substituted derivatives

Scientific Research Applications

9-Hydroperoxyoctadecanoic acid has several applications in scientific research:

  • Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
  • Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular membranes.
  • Medicine: Research is ongoing to explore its potential as a biomarker for oxidative stress-related diseases.
  • Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Hydroperoxyoctadecanoic acid involves its ability to undergo redox reactions. The hydroperoxide group can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity with ROS makes it a valuable tool for studying oxidative stress and its effects on biological systems.

Comparison with Similar Compounds

  • 9-Hydroxy-octadecanoic acid
  • 9-oxo-octadecanoic acid
  • 13-Hydroperoxyoctadecanoic acid

Comparison:

  • 9-Hydroperoxyoctadecanoic acid vs. 9-Hydroxy-octadecanoic acid: The former has a hydroperoxide group, making it more reactive and capable of generating ROS, while the latter has a hydroxyl group, making it less reactive.
  • This compound vs. 9-oxo-octadecanoic acid: The hydroperoxide group in this compound can be further oxidized to form the oxo group in 9-oxo-octadecanoic acid.
  • This compound vs. 13-Hydroperoxyoctadecanoic acid: Both compounds have hydroperoxide groups, but at different positions on the carbon chain, leading to differences in their reactivity and biological effects.

Properties

CAS No.

45266-55-5

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

9-hydroperoxyoctadecanoic acid

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20)

InChI Key

MFKSJJRHFQTBDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OO

Origin of Product

United States

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